MF 5137

Neurotoxicity Seizure threshold Quinolone CNS safety

Researchers investigating quinolone CNS tolerability or non-fluorinated antibacterial SAR face a lack of well-characterized, structurally defined 6-aminoquinolone reference compounds. MF 5137 addresses this gap with precisely documented in vivo proconvulsant ranking and photodegradation kinetics. - Calibrated CNS tolerability benchmark (rank 9/19 in PTZ seizure model) for screening novel quinolones. - Validated antibacterial SAR scaffold with C-6 amino/C-8 methyl substitution enhancing Gram-positive potency. - Defined UVA photodegradation profile (~80% protein emission reduction at 15 min) for photochemistry studies. - Requires rigorous light protection; global shipping with blue ice per COA; for R&D only.

Molecular Formula C23H23N3O3
Molecular Weight 389.4 g/mol
Cat. No. B1200640
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMF 5137
Synonyms6-amino-1-cyclopropyl-8-methyl-7-(5,6,7,8-tetrahydroisoquinolinyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
MF 5137
MF-5137
Molecular FormulaC23H23N3O3
Molecular Weight389.4 g/mol
Structural Identifiers
SMILESCC1=C2C(=CC(=C1N3CCC4=CC=CC=C4C3)N)C(=O)C(=CN2C5CC5)C(=O)O
InChIInChI=1S/C23H23N3O3/c1-13-20-17(22(27)18(23(28)29)12-26(20)16-6-7-16)10-19(24)21(13)25-9-8-14-4-2-3-5-15(14)11-25/h2-5,10,12,16H,6-9,11,24H2,1H3,(H,28,29)
InChIKeyLLVLMYRWABCVEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MF 5137 6-Aminoquinolone Antibacterial Agent Baseline Characteristics for Research Procurement


MF 5137 (CAS: 148927-23-5) is a synthetic 6-aminoquinolone antibacterial agent belonging to the quinolone-3-carboxylic acid class [1]. Its structure incorporates a cyclopropyl group at N-1, an amino substituent at C-6, a methyl group at C-8, and a 3,4-dihydroisoquinolin-2(1H)-yl moiety at the C-7 position [2]. As a 6-desfluoroquinolone derivative, MF 5137 represents an early structural departure from the prototypical C-6 fluorinated quinolones, with the amino substitution conferring distinct pharmacological properties [3]. The compound was originally developed by Mediolanum Farmaceutici SpA and investigated for Staphylococcus infection [4].

Why MF 5137 Cannot Be Substituted by Standard Fluoroquinolones or Other 6-Aminoquinolones


Generic substitution among quinolone antibacterials is not scientifically valid due to structural determinants that govern both antibacterial spectrum and central nervous system (CNS) tolerability. In the 6-aminoquinolone series, the combination of N-1 cyclopropyl, C-6 amino, C-8 methyl, and the specific C-7 heterocyclic substituent uniquely defines MF 5137's pharmacological profile [1]. Critically, the C-6 amino group (versus fluorine in classic fluoroquinolones) confers markedly reduced proconvulsant liability [2]. Moreover, within the 6-aminoquinolone subclass, even minor C-7 heterocycle variations produce substantially divergent CNS toxicity profiles, as demonstrated in head-to-head in vivo comparisons of MF 5137 against structurally related analogs [3]. Therefore, researchers cannot assume functional equivalence or interchangeability between MF 5137 and any other quinolone or 6-desfluoroquinolone analog without direct comparative data.

MF 5137 Quantitative Differentiation Evidence for Research Selection


MF 5137 CNS Tolerability: Reduced Proconvulsant Activity Relative to Ciprofloxacin and Ofloxacin

In a standardized pentylenetetrazole (PTZ)-induced seizure model in mice, MF 5137 exhibited substantially lower proconvulsant activity than both ciprofloxacin and ofloxacin, with the compound ranking among the least proconvulsant agents in a 19-compound comparative series [1]. This in vivo CNS tolerability advantage was attributed to the C-6 amino substituent rather than the fluorine atom present in classic fluoroquinolones [2].

Neurotoxicity Seizure threshold Quinolone CNS safety

MF 5137 CNS Tolerability: Distinct Proconvulsant Profile Among Structurally Related 6-Desfluoroquinolone Congeners

Among 6-desfluoroquinolones sharing the C-6 amino motif, MF 5137 occupies a defined position in the proconvulsant activity spectrum, with measurable differences from structurally proximate analogs [1]. The data enable informed selection between MF 5137 and congener compounds for experiments where CNS tolerability is a critical design parameter [2].

C-7 substituent SAR 6-desfluoroquinolone Neurotoxicity profiling

MF 5137 Photostability: UVA-Induced Rapid Photodegradation with Toxic Byproduct Formation

MF 5137 undergoes rapid photodegradation upon UVA irradiation, producing a toxic photoproduct . Under standardized in vitro conditions, UVA exposure for 15 minutes reduces protein emission by approximately 80% in the presence of MF 5137, with this effect markedly attenuated under anaerobic conditions . The commercial availability of MF 5137 from multiple vendors provides a consistent source for photodegradation mechanism studies [1].

Photostability UVA irradiation Quinolone photodegradation

MF 5137 Structural Rationale: C-6 Amino Group Confers Reduced CNS Toxicity vs. Fluoroquinolones

The systematic SAR analysis of 6-desfluoroquinolones revealed that the C-6 substituent is a critical determinant of CNS tolerability [1]. A hydrogen atom at the C-6 position correlates with major neurotoxic activity, whereas an amino group at the same position is associated with reduced proconvulsant potential [2]. MF 5137, bearing the C-6 amino group, exemplifies this structural feature that distinguishes it from both classic fluoroquinolones (C-6 fluorine) and more neurotoxic 6-desfluoroquinolones (C-6 hydrogen) [3].

6-desfluoroquinolone Structure-activity relationship GABA receptor

MF 5137 6-Aminoquinolone Subclass: Gram-Positive Activity Enhancement from C-8 Methyl / C-6 Amino Combination

SAR studies in the 6-aminoquinolone series demonstrated that the coupled presence of a methyl group at the C-8 position with an amino group at C-6 is effective for enhancing antibacterial activity, particularly against Gram-positive bacteria [1]. Within this series, the 1,2,3,4-tetrahydroisoquinolinyl derivative (compound 19v) showed MIC values on Gram-positive bacteria superior to that of ciprofloxacin, including activity against methicillin- and ciprofloxacin-resistant Staphylococcus aureus strains [2]. MF 5137 shares the identical core scaffold (N-1 cyclopropyl, C-6 amino, C-8 methyl, and C-7 tetrahydroisoquinolinyl moiety) with compound 19v [3].

6-Aminoquinolone SAR Gram-positive antibacterial C-8 methyl

MF 5137 Recommended Research and Industrial Application Scenarios


Quinolone CNS Neurotoxicity Comparative Studies

MF 5137 is optimally suited for in vivo studies comparing quinolone CNS tolerability profiles. Its established proconvulsant rank (9/19) provides a calibrated reference point between the high-neurotoxicity extremes (MF5184, pefloxacin) and the low-activity baseline compounds (nalidixic acid, norfloxacin) [1]. This defined positioning enables researchers to benchmark novel quinolone derivatives against a compound with precisely characterized in vivo CNS activity data derived from a standardized PTZ seizure model [2].

Structure-Activity Relationship Studies of 6-Desfluoroquinolones

As a representative 6-aminoquinolone with defined C-7 (3,4-dihydroisoquinolin-2(1H)-yl) and C-8 methyl substitution, MF 5137 serves as a valuable scaffold in SAR investigations of non-fluorinated quinolones. The SAR data from the 6-aminoquinolone series indicate that the combination of C-6 amino and C-8 methyl enhances Gram-positive antibacterial activity [1]. Researchers can employ MF 5137 as a reference compound when systematically varying C-6 or C-7 substituents to explore relationships between quinolone structure and either antibacterial potency or CNS tolerability [2].

Quinolone Photodegradation Mechanism Studies

The well-characterized UVA-induced photodegradation profile of MF 5137 (~80% protein emission reduction at 15 min irradiation) makes this compound suitable for mechanistic investigations of quinolone photochemistry [1]. The marked attenuation of this effect under anaerobic conditions provides an experimental handle for probing oxygen-dependent photodegradation pathways [2]. This application requires rigorous light-protected handling protocols given the rapid photodegradation and toxic photoproduct formation .

6-Aminoquinolone Reference Standard in Non-Fluorinated Quinolone Discovery Programs

For medicinal chemistry programs exploring non-fluorinated quinolone antibacterials, MF 5137 provides a structurally defined benchmark compound from the pioneering 6-aminoquinolone class. The compound's core scaffold (N-1 cyclopropyl, C-6 amino, C-8 methyl, C-7 tetrahydroisoquinolinyl) is identical to that of compound 19v, which demonstrated MIC values on Gram-positive bacteria superior to ciprofloxacin, including activity against methicillin- and ciprofloxacin-resistant Staphylococcus aureus [1]. MF 5137 can serve as a reference compound for comparative antibacterial susceptibility testing when validating new synthetic derivatives in this chemical series [2].

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